molecular formula C18H17N5O4S B2373779 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid CAS No. 874467-86-4

2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B2373779
CAS No.: 874467-86-4
M. Wt: 399.43
InChI Key: GPNHTCHYKXEKJO-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked via an acetamido group to a 1,2,3,4-tetrazole ring substituted with a 2-ethoxyphenyl moiety. The tetrazole is connected through a sulfanyl (thioether) bridge, which enhances metabolic stability and influences electronic properties . The ethoxyphenyl group may modulate lipophilicity and steric interactions, while the benzoic acid moiety could facilitate interactions with enzymes or receptors, such as cyclooxygenases (COX) in anti-inflammatory applications .

Properties

IUPAC Name

2-[[2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-2-27-15-10-6-5-9-14(15)23-18(20-21-22-23)28-11-16(24)19-13-8-4-3-7-12(13)17(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHTCHYKXEKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of Tetrazole Ring: The tetrazole ring is typically formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of Sulfanylacetyl Intermediate: The sulfanylacetyl intermediate is synthesized by reacting a thiol with an acyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl intermediate with benzoic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Tetrazoles have been shown to possess antibacterial and antifungal activity. The incorporation of the ethoxyphenyl group may enhance these effects by improving membrane permeability.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that tetrazole derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes or pathways involved in cell proliferation.

Case Study 1: Antimicrobial Activity

In a study assessing various tetrazole derivatives, compounds similar to 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Case Study 2: Anti-inflammatory Mechanisms

Research involving animal models of inflammation indicated that derivatives containing the tetrazole moiety could reduce edema and inflammatory markers significantly when administered. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Anticancer Potential

In vitro assays demonstrated that treatment with this compound led to reduced viability in various cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The compound’s ability to inhibit certain enzymes and modulate signaling pathways contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Heterocycle Substituents on Heterocycle Linked Groups Reported Activity/Properties Source
Target Compound : 2-(2-{[1-(2-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid Tetrazole 2-Ethoxyphenyl Benzoic acid N/A (hypothesized anti-inflammatory) -
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19) Triazole None 2-Iodophenyl Antimicrobial (MIC: 16 µg/mL)
3-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid (Discontinued product) Triazole Furan-2-yl, Phenyl Benzoic acid Anti-exudative (vs. diclofenac)
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid Tetrazole 2-(Methylsulfanyl)phenyl Acetic acid Crystallographic characterization
2-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid Tetrazole 2-Methoxyethyl Acetic acid Physicochemical data reported

Key Observations:

Heterocycle Impact :

  • Tetrazoles (target compound, ) exhibit higher metabolic stability and acidity (pKa ~4.9) compared to triazoles, making them suitable for mimicking carboxylic acids in drug design .
  • Triazoles () are more commonly used in antimicrobial agents due to their ability to coordinate metal ions or disrupt microbial enzymes .

Substituent Effects: Ethoxyphenyl vs. Furan vs. Benzoic Acid: The discontinued triazole-furan analog () showed anti-exudative activity, but the benzoic acid in the target compound may enhance COX inhibition, similar to diclofenac .

Biological Activity :

  • Triazole derivatives (e.g., Compound 19) demonstrate direct antimicrobial effects (MIC 16 µg/mL against E. coli), whereas tetrazole analogs lack explicit MIC data in the evidence .
  • Anti-exudative activity in triazole-furan derivatives () suggests shared mechanisms with NSAIDs, but the tetrazole-benzoic acid combination could offer improved gastrointestinal tolerance .

Synthetic Accessibility: Tetrazole synthesis often requires harsh conditions (e.g., NaN₃, high temps), whereas triazoles are accessible via "click chemistry" (Cu-catalyzed azide-alkyne cycloaddition) .

Biological Activity

The compound 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H17N5O4SC_{18}H_{17}N_{5}O_{4}S, and its structure includes a tetrazole ring, which is known for conferring various pharmacological properties.

Antioxidant Activity

Recent studies have indicated that some tetrazole derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. For instance, related compounds have shown promising results in inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, similar to other benzoic acid derivatives .

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Activity

The anticancer potential of the compound has been assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained ranged from 3.0 to 10.0 µM, indicating significant antiproliferative effects. Mechanistic studies suggest that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased caspase-3 activity and mitochondrial membrane potential loss .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of the compound against MCF-7 cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound showed an IC50 value of 5.85 µM, which is comparable to standard chemotherapeutics like doxorubicin.
    • : The results indicate that this compound could be a promising candidate for further development as an anticancer agent.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties in LPS-stimulated macrophages.
    • Method : ELISA was performed to measure cytokine levels.
    • Results : A significant reduction in TNF-alpha production was observed at concentrations above 10 µM.
    • : These findings support the potential use of this compound in inflammatory disease management.

Data Table

Activity TypeAssay TypeIC50 Value (µM)Reference
AntioxidantDPPH Radical Scavenging<50
AntimicrobialDisk Diffusion MethodModerate
Anti-inflammatoryCytokine Measurement>10
AnticancerMTT Assay5.85

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